molecular formula C15H14ClNO3S2 B2830594 1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097864-32-7

1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B2830594
CAS No.: 2097864-32-7
M. Wt: 355.85
InChI Key: AHEKVWXKXILFKQ-UHFFFAOYSA-N
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Description

1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H14ClNO3S2 and its molecular weight is 355.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis: Research demonstrates various methods for synthesizing heterocyclic compounds based on sulfonyl phenyl ethanone derivatives, including reactions with amino pyrazoles to create pyrazolo[1,5-a]pyrimidines containing phenylsulfonyl moieties. These methods showcase the versatility of sulfonyl-containing compounds in synthesizing diverse heterocyclic structures with potential application in medicinal chemistry and material science Alsaedi, Farghaly, & Shaaban, 2019.

Antimicrobial Activity

  • Antimicrobial and Surface Activity: Certain derivatives synthesized from compounds similar to the one have demonstrated significant antimicrobial activity. For example, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have shown promising results against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents Alsaedi, Farghaly, & Shaaban, 2019.

Material Science and Catalysis

  • Photocatalytic Applications: A study on the desulfonylative homocoupling of benzylic sulfone derivatives via photocatalysis underlines the potential of sulfonyl compounds in material science, particularly in synthesizing structurally diverse compounds. Such processes highlight the role of sulfonyl groups in facilitating radical reactions and could be explored for the synthesis of materials with novel properties Ohkura, Ohtsuka, Yim, Nambo, & Crudden, 2022.

Properties

IUPAC Name

1-[3-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-10(18)11-3-2-4-13(7-11)22(19,20)17-6-5-14-12(9-17)8-15(16)21-14/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEKVWXKXILFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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